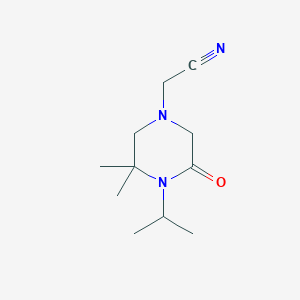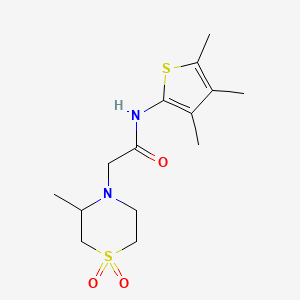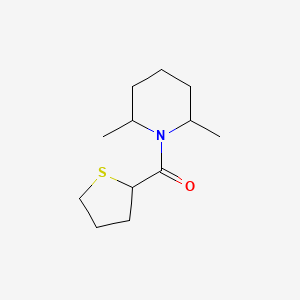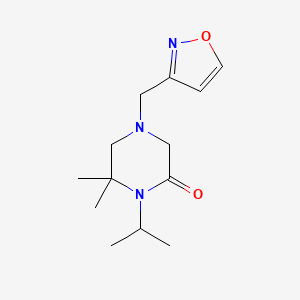
2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors or enzymes in the body. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile depend on the specific application and dosage. It has been reported to exhibit cytotoxic effects on cancer cells, antibacterial and antifungal effects on microorganisms, and neuroprotective effects on the brain. However, the exact mechanisms by which it exerts these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It also exhibits potent pharmacological effects against cancer cells, bacteria, and fungi. However, its synthesis requires expertise in organic chemistry, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Orientations Futures
There are several future directions for the research on 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another area of interest is its potential use in the development of novel drug delivery systems for the treatment of cancer and other diseases. Moreover, the synthesis of novel derivatives of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile may lead to the discovery of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile involves the reaction of 3,3-dimethyl-4-oxopentanoic acid with piperazine and acetonitrile in the presence of a catalyst. The reaction is carried out under controlled conditions and requires expertise in organic synthesis. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3,3-dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9(2)14-10(15)7-13(6-5-12)8-11(14,3)4/h9H,6-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMWMDJTOBJFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyl-5-oxo-4-propan-2-ylpiperazin-1-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)



![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)